Edelfosine

Descripción general

Descripción

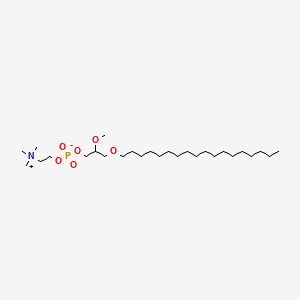

Edelfosina, también conocida como 2-Metoxi-3-(octadeciloxi)propil 2-(trimetilazaniumil)etil fosfato, es un alquil-lisofosfolípido sintético. Es reconocida por sus propiedades antineoplásicas (anticancerígenas). A diferencia de muchos agentes quimioterapéuticos tradicionales, la edelfosina se incorpora a la membrana celular en lugar de dirigirse al ADN, lo que lleva a la apoptosis selectiva en las células tumorales mientras se conservan las células sanas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de edelfosina implica la reacción de 1-octadecil-2-O-metil-sn-glicero-3-fosfocolina con trimetilamina. El proceso generalmente requiere condiciones anhidras y el uso de solventes orgánicos como cloroformo o metanol. La reacción es facilitada por la presencia de una base, a menudo hidróxido de sodio o potasio, para desprotonar los grupos hidroxilo y promover la sustitución nucleofílica .

Métodos de Producción Industrial: La producción industrial de edelfosina sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como recristalización y cromatografía. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Edelfosina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Edelfosina se puede oxidar para formar varios derivados de fosfonato.

Reducción: Las reacciones de reducción pueden modificar la cadena alquílica, lo que potencialmente altera su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de fosfonato y fosfocolina, cada uno con actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Edelfosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los alquil-lisofosfolípidos.

Biología: Se investiga su papel en la modulación de la dinámica de la membrana celular y las vías de señalización.

Medicina: Se explora como un posible agente terapéutico para el cáncer, las enfermedades autoinmunes y las infecciones parasitarias. .

Industria: Se utiliza en el desarrollo de nuevos sistemas de administración de fármacos y como compuesto de referencia en estudios farmacocinéticos

Mecanismo De Acción

Edelfosina ejerce sus efectos incorporándose a la membrana celular e induciendo selectivamente la apoptosis en las células tumorales. Activa el receptor de muerte celular Fas/CD95 e inhibe la vía mitogénica MAPK/ERK y la vía de supervivencia Akt/proteína quinasa B (PKB). Además, la edelfosina modula la expresión génica al afectar los factores de transcripción y tiene propiedades inmunomoduladoras .

Comparación Con Compuestos Similares

Edelfosina forma parte de una familia de alquil-lisofosfolípidos sintéticos, que incluye compuestos como miltefosina y perifosina. En comparación con estos análogos, la edelfosina es única en su capacidad para inducir selectivamente la apoptosis en las células tumorales mientras se conservan las células sanas. Esta selectividad se atribuye a su interacción específica con los componentes de la membrana celular y las vías de señalización .

Compuestos Similares:

Miltefosina: Otro alquil-lisofosfolípido con propiedades antineoplásicas y antiparasitarias.

Perifosina: Conocida por su capacidad para inhibir la vía Akt e inducir la apoptosis en las células cancerosas.

El mecanismo de acción único de la edelfosina y su toxicidad selectiva la convierten en un candidato prometedor para futuras investigaciones y desarrollo terapéutico.

Actividad Biológica

Edelfosine, also known as ET-18-OCH3, is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits its biological effects through several key mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by disrupting multiple signaling pathways associated with cell survival, notably the AKT pathway. It has been shown to decrease AKT activity without affecting total AKT expression, leading to increased apoptosis in prostate cancer cells under androgen deprivation conditions .

- Lipid Raft Interaction : The compound interacts with lipid rafts within the plasma membrane, which are critical for various signaling processes. This interaction facilitates the recruitment of specific proteins involved in apoptosis and cellular stress responses .

- Mitochondrial Targeting : this compound accumulates in the mitochondria of tumor cells and Leishmania parasites, disrupting mitochondrial membrane potential and leading to cell death. This mitochondrial targeting is crucial for its antitumor and antileishmanial activities .

- Inhibition of Phosphatidylcholine Biosynthesis : By inducing endoplasmic reticulum stress, this compound inhibits phosphatidylcholine biosynthesis, further contributing to its cytotoxic effects on cancer cells .

Antitumor Activity

This compound has demonstrated potent antitumor effects in various cancer models:

- Prostate Cancer : In studies involving LNCaP and VCaP human prostate cancer cells, this compound significantly reduced cell proliferation and increased apoptosis when combined with androgen deprivation therapy .

- Mantle Cell Lymphoma (MCL) : In an MCL model, this compound was selectively incorporated into malignant cells, leading to their apoptosis while sparing normal lymphocytes. The compound showed high tissue distribution in tumor sites compared to other organs .

- Leukemia : Preclinical studies have indicated that this compound induces cytotoxic effects in leukemic cells without affecting normal cells, suggesting a selective action against cancerous tissues .

Antileishmanial Activity

This compound has also been investigated for its activity against Leishmania spp.:

- In Vivo Studies : Animal models have shown that orally administered this compound exhibits potent antileishmanial activity by killing both promastigotes and amastigotes. It disrupts pro-inflammatory responses in macrophages, enhancing its therapeutic potential against leishmaniasis .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of this compound:

- A study reported that this compound treatment resulted in a dose-dependent decrease in tumor cell viability with minimal systemic side effects observed in preclinical trials .

- Another investigation into the pharmacokinetics of this compound revealed that multiple-dose oral administration significantly improved bioavailability from <10% to 64%, indicating a favorable absorption profile for potential therapeutic use .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.